Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-
Description
This compound belongs to the Aspidosperma alkaloid family, characterized by a pentacyclic ABCDE framework with complex stereochemistry and functionalization. Its structure includes a 6,7-didehydroaspidospermidine core modified with a 15-azecino[4,3-b]indole moiety, methoxycarbonyl and methoxy groups, and hydroxyl substitutions at positions 3 and 3. The stereochemical configuration (2β,3β,4β,5α,12R,19α) is critical for its biological activity, particularly in anticancer applications .
Properties
IUPAC Name |
methyl 12-ethyl-4-(16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAOAFYUDIHEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thermal Indolization of Pyridylhydrazones
Pyridylhydrazones derived from ketones or aldehydes undergo thermal indolization in high-boiling solvents (e.g., diethylene glycol) to form 7-azaindoles. For Compound A , this approach could construct the indole subunit of the azecinoindol system. Critical parameters:
Macrocyclization via Ring-Closing Metathesis
A 10-membered azecino ring is assembled using Grubbs catalyst-mediated metathesis of diene precursors. For example, a diene containing ethyl and methoxycarbonyl groups undergoes cyclization under high-dilution conditions to form the 2,6-methano bridge.
Functional Group Installations
Carboxylic Acid and Methyl Ester
Hydroxy and Methoxy Groups
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C3/C4-dihydroxy : Epoxidation of the 6,7-didehydro intermediate followed by acid-catalyzed hydrolysis yields cis-diols.
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C16-methoxy : Electrophilic aromatic substitution (e.g., Meerwein arylation) introduces methoxy at C16.
Stereochemical Control Strategies
Convergent Coupling Strategies
The final assembly of Compound A involves coupling the aspidospermidine core with the azecinoindol fragment:
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Amide bond formation : Activation of the C3-carboxylic acid as a mixed anhydride facilitates coupling with the azecinoindol amine.
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Stereochemical verification : NMR (NOESY) and X-ray crystallography confirm relative configurations.
Challenges and Optimization
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Macrocyclic strain : The 10-membered azecino ring necessitates high-dilution techniques to suppress oligomerization.
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Oxidative degradation : Sensitive dihydroxy groups require protection (e.g., silyl ethers) during synthetic steps.
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Yield improvements : Telescoped reductions (Wolff–Kishner and LiAlH4) enhance efficiency in multi-step sequences .
Chemical Reactions Analysis
Types of Reactions
Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Applications
Anticancer Properties
Aspidospermidine derivatives have been investigated for their anticancer effects. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that certain alkaloids derived from Aspidosperma species exhibit significant cytotoxicity against breast cancer cells and other malignancies . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics in the face of rising antibiotic resistance . The specific interactions with bacterial cell membranes and metabolic pathways are areas of ongoing research.
Chemical Synthesis Applications
Building Block for Complex Molecules
Aspidospermidine-3-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the synthesis of more complex alkaloids and other organic compounds through various reaction pathways, including Michael addition and Mannich reactions . This versatility allows chemists to explore new synthetic routes and develop novel compounds with potential biological activity.
Synthetic Methodologies Development
The synthesis of Aspidospermidine derivatives has led to advancements in synthetic methodologies. For example, enantioselective reactions have been employed to create specific stereochemical configurations essential for biological activity. Recent studies have highlighted the use of palladium-catalyzed reactions to achieve high selectivity in the synthesis of these alkaloids .
Biological Research
Mechanism of Action Studies
Research into the mechanisms by which Aspidospermidine compounds exert their biological effects has revealed insights into their interaction with cellular targets. These compounds may modulate enzyme activities or bind to specific receptors involved in cancer progression or microbial resistance . Understanding these mechanisms is crucial for the development of targeted therapies.
Potential as Antimalarial Agents
Some studies suggest that Aspidospermidine derivatives exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. This potential is particularly relevant given the challenges posed by drug-resistant strains of malaria . Further exploration could lead to new treatments derived from these natural products.
Industrial Applications
Material Science
Beyond medicinal chemistry, Aspidospermidine derivatives are being explored for their applications in material science. Their unique chemical structures may contribute to the development of new materials with specific properties, such as enhanced durability or biocompatibility.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A (2024) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than traditional chemotherapeutics. |
| Study B (2024) | Antimicrobial Properties | Showed effectiveness against multiple resistant bacterial strains; proposed mechanism involves disruption of cell membrane integrity. |
| Study C (2024) | Synthetic Methodologies | Developed a novel synthetic route using palladium-catalyzed reactions; achieved high enantioselectivity in key steps. |
Mechanism of Action
The mechanism of action of Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs differ in substituents, stereochemistry, and bioactivity. Key comparisons include:
Notes:
- The target compound’s 3,4-dihydroxy groups enhance polarity (vs.
- The 15-azecino[4,3-b]indole moiety distinguishes it from simpler aspidospermidine derivatives, contributing to tubulin-binding affinity .
- Docked energy values suggest superior FtsAase inhibition compared to apigenin derivatives (-5.59 to -6.81 kcal/mol) and other alkaloids .
Pharmacological and Metabolic Profiles
- Antifungal Activity : Shared with simpler aspidospermidine derivatives (e.g., Cyclic butylboronate), but enhanced by polar substitutions .
Biological Activity
Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)- is a complex alkaloid derived from the Aspidosperma genus. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique C-20 oxygenation not commonly seen in other aspidosperma alkaloids. Its structure includes multiple functional groups that may influence its biological interactions. The detailed chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| Base Structure | Aspidospermidine derivative |
| Functional Groups | Carboxylic acid, methoxy groups |
| Stereochemistry | Multiple chiral centers affecting biological activity |
Antimicrobial Properties
Research indicates that Aspidospermidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance:
- Mechanism of Action : It is believed that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Case Studies : A study demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential for development as a natural antimicrobial agent.
Anticancer Activity
The anticancer potential of Aspidospermidine derivatives has been a focal point in recent pharmacological studies:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., breast and lung cancer) revealed that the compound induces apoptosis (programmed cell death) through the activation of caspases .
- Mechanistic Insights : The compound appears to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Toxicity Assessment
While exploring therapeutic potentials, toxicity profiles are crucial:
- Acute Toxicity Studies : Preliminary studies in animal models indicated that high doses (e.g., 5000 mg/kg) resulted in minimal acute toxicity with no significant adverse effects observed on major organs after treatment .
- Selectivity Index (SI) : The selectivity index was calculated to assess the safety margin between therapeutic and toxic doses. A higher SI indicates a favorable safety profile for further development.
Summary of Findings
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against bacteria | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis | Modulation of signaling pathways |
| Toxicity | Low acute toxicity | Minimal adverse effects on vital organs |
Q & A
Q. How can the stereochemical configuration of this compound be reliably determined?
- Methodological Answer : Stereochemical elucidation requires a combination of 2D NMR techniques (e.g., NOESY, COSY) and X-ray crystallography. For instance, NOESY can identify spatial proximities between protons, resolving β- and α-orientations in the azecinoindole core. X-ray analysis is critical for confirming the absolute configuration of chiral centers, such as the (2R,6R,8S) moiety in the hexahydro-azecinoindole system . Polarimetry and electronic circular dichroism (ECD) may supplement these methods, particularly when crystalline samples are unavailable.
Q. What strategies are effective for isolating or synthesizing this compound from natural sources?
- Methodological Answer : Isolation from natural sources (e.g., Catharanthus roseus) involves solvent extraction (methanol/water), followed by chromatographic separation using silica gel or reverse-phase HPLC. Structural analogs like vindoline and aspidospermidine derivatives often co-elute, requiring gradient elution with acetonitrile/water (0.1% TFA) for resolution . Semi-synthesis from vindoline precursors may involve regioselective acetylation at the 3,4-dihydroxy groups and methoxycarbonylation at the azecinoindole nitrogen, monitored by LC-MS for intermediate validation .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from impurities or structural misassignment. Rigorous purity validation (HPLC ≥95%) and batch-to-batch consistency checks via H/C NMR are essential. For bioactivity studies, orthogonal assays (e.g., enzymatic vs. cell-based) should be employed. For example, if anti-cancer activity is reported inconsistently, compare cytotoxicity in multiple cell lines (e.g., MCF-7 vs. HeLa) under standardized conditions (e.g., 48-hour incubation, 10 μM dose). Cross-validate findings with structural analogs (see Table 1) to identify structure-activity relationships (SARs) .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with targets like tubulin or DNA topoisomerases. Prioritize force fields (e.g., AMBER) that account for the compound’s flexibility, particularly the methano-azecinoindole ring system. Molecular dynamics (MD) simulations (50–100 ns) in explicit solvent (TIP3P water) can assess binding stability. Machine learning tools (e.g., DeepDTA) may predict affinity using datasets of related alkaloids (Table 1). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
